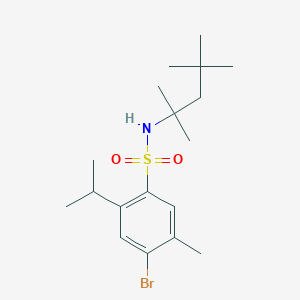
3-tert-butyl-4-ethoxy-N-(4-iodophenyl)benzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-tert-butyl-4-ethoxy-N-(4-iodophenyl)benzene-1-sulfonamide” is a complex organic compound. It contains several functional groups including a tert-butyl group, an ethoxy group, an iodophenyl group, and a sulfonamide group. These groups are known to impart various chemical properties to the compound .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, similar compounds are often synthesized through a series of reactions including iodination, acetylation, coupling reactions, and deacetylation . The exact method would depend on the starting materials and the desired configuration of the final product.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its functional groups. X-ray diffraction analysis could be used to confirm the structure . The presence of the iodophenyl and sulfonamide groups could potentially lead to strong intermolecular interactions, influencing the overall shape and properties of the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would largely depend on its functional groups. For instance, the iodophenyl group could undergo various substitution reactions, while the sulfonamide group could participate in condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the ethoxy group could enhance its solubility in organic solvents . The compound’s thermal stability, transparency, and glass transition temperatures could be determined through various analytical techniques .Applications De Recherche Scientifique
3-TB-4-EO-NIPBS has been used in a variety of scientific research applications, including the synthesis of organic compounds, the study of enzyme kinetics, and the development of new drugs. It has also been used as a starting material for the synthesis of other compounds, such as 2-tert-butyl-4-ethoxy-N-(4-iodophenyl)benzene-1-sulfonamide and 3-tert-butyl-4-ethoxy-N-(4-iodophenyl)benzene-1-sulfonamide hydrochloride.
Mécanisme D'action
The mechanism of action of 3-TB-4-EO-NIPBS is not yet fully understood. It is thought to act as an inhibitor of certain enzymes, such as cytochrome P450 and catechol O-methyltransferase (COMT). It is also thought to act as an agonist of certain receptors, such as the serotonin receptor.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-TB-4-EO-NIPBS are not yet fully understood. It has been shown to inhibit the activity of certain enzymes, such as cytochrome P450 and COMT. It has also been shown to act as an agonist of certain receptors, such as the serotonin receptor. It has been suggested that 3-TB-4-EO-NIPBS may have anti-inflammatory and anti-cancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 3-TB-4-EO-NIPBS in laboratory experiments is its availability. It is commercially available and can be easily synthesized in the laboratory. The main limitation of using 3-TB-4-EO-NIPBS in laboratory experiments is its lack of specificity. It has been shown to interact with a wide range of enzymes and receptors, which may lead to unpredictable results.
Orientations Futures
The future directions for 3-TB-4-EO-NIPBS are numerous. Further research is needed to better understand its mechanism of action and its biochemical and physiological effects. It could also be used as a starting material for the synthesis of other compounds, such as 2-tert-butyl-4-ethoxy-N-(4-iodophenyl)benzene-1-sulfonamide and 3-tert-butyl-4-ethoxy-N-(4-iodophenyl)benzene-1-sulfonamide hydrochloride. Additionally, further research is needed to determine its potential therapeutic applications, such as its potential anti-inflammatory and anti-cancer properties. Finally, it could be used as a tool to study enzyme kinetics and the development of new drugs.
Méthodes De Synthèse
3-TB-4-EO-NIPBS can be synthesized by a two-step process. The first step involves the reaction of tert-butyl 4-ethoxybenzene-1-sulfonate with 4-iodophenylmagnesium bromide in the presence of a base such as sodium hydroxide. This reaction yields 3-tert-butyl-4-ethoxy-N-(4-iodophenyl)benzene-1-sulfonamide. The second step involves the hydrolysis of the sulfonamide group, which can be achieved by treatment with dilute acid.
Safety and Hazards
Propriétés
IUPAC Name |
3-tert-butyl-4-ethoxy-N-(4-iodophenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22INO3S/c1-5-23-17-11-10-15(12-16(17)18(2,3)4)24(21,22)20-14-8-6-13(19)7-9-14/h6-12,20H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOGVQNAFLXLFPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)I)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22INO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[1,1'-biphenyl]-4-yl}-3,4-dichloro-2-methoxybenzene-1-sulfonamide](/img/structure/B6434494.png)
![1-(9H-carbazol-9-yl)-3-[(2-methylquinolin-8-yl)oxy]propan-2-ol](/img/structure/B6434503.png)

![6-[(2-methyl-1H-imidazol-1-yl)sulfonyl]-2H-chromen-2-one](/img/structure/B6434529.png)



![N-{[1,1'-biphenyl]-4-yl}-2,5-dichloro-4-methoxybenzene-1-sulfonamide](/img/structure/B6434546.png)




![1-[2-methoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]-5-methyl-1H-1,2,3-benzotriazole](/img/structure/B6434580.png)
